molecular formula C17H17NO4 B1306343 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid CAS No. 446828-70-2

3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid

Cat. No.: B1306343
CAS No.: 446828-70-2
M. Wt: 299.32 g/mol
InChI Key: VMWUNRVLMUZGPH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps for the synthesis include:

    Preparation of Biphenyl-4-yloxy Acetyl Chloride: This intermediate is synthesized by reacting biphenyl-4-ol with acetyl chloride in the presence of a base such as pyridine.

    Formation of the Acetylamino Intermediate: The biphenyl-4-yloxy acetyl chloride is then reacted with an amine, such as glycine, to form the acetylamino intermediate.

    Coupling Reaction: The final step involves the coupling of the acetylamino intermediate with propionic acid under Suzuki–Miyaura coupling conditions, using a palladium catalyst and a boron reagent.

Chemical Reactions Analysis

3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles such as hydroxide ions or amines can replace the acetyl group, forming new derivatives.

Comparison with Similar Compounds

3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer unique biochemical properties and applications in research and medicinal chemistry.

Properties

IUPAC Name

3-[[2-(4-phenylphenoxy)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(18-11-10-17(20)21)12-22-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWUNRVLMUZGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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